molecular formula C14H21N3O B3820551 1-amino-N-mesitylprolinamide

1-amino-N-mesitylprolinamide

Cat. No. B3820551
M. Wt: 247.34 g/mol
InChI Key: JHLAKFULHVNYLW-UHFFFAOYSA-N
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Description

Amino compounds, such as amines and amino acids, are organic compounds that contain an amino group (-NH2). They play vital roles in biological systems as building blocks of proteins and as intermediates in metabolism .


Synthesis Analysis

Amines can be synthesized through various methods, including reduction of nitriles or amides, reactions involving alkyl groups, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or alkyl groups. The structure can be determined using techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Amines undergo several types of reactions, including reactions with acid chlorides, alkyl halides, and azide ions. They can also participate in rearrangement reactions .


Physical And Chemical Properties Analysis

Amino compounds exhibit a range of physical and chemical properties, including high melting points and solubility in water, due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of amines in biological systems can vary. For instance, in the context of neurotransmission, certain amines can act as neurotransmitters, binding to specific receptors and triggering a response .

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines may be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

The future directions in the study of amines are vast and varied. They range from the development of new antipsychotics targeting specific amine receptors , to the use of stable isotope analysis of amino acids in reconstructing hominin diets .

properties

IUPAC Name

1-amino-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-7-10(2)13(11(3)8-9)16-14(18)12-5-4-6-17(12)15/h7-8,12H,4-6,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAKFULHVNYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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